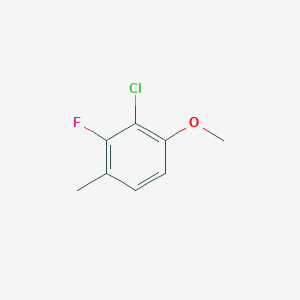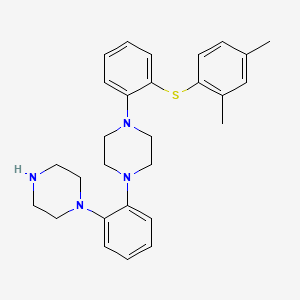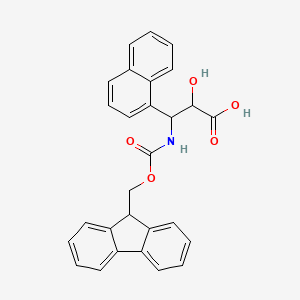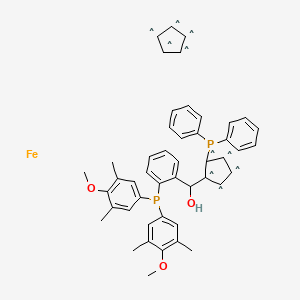
Triallyl aconitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triallyl aconitate is an organic compound with the chemical formula C_12H_15O_6 It is an ester derived from aconitic acid and allyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triallyl aconitate can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of aconitic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Triallyl aconitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aconitic acid derivatives.
Reduction: Formation of triallyl alcohol derivatives.
Substitution: Formation of substituted allyl aconitate derivatives.
Wissenschaftliche Forschungsanwendungen
Triallyl aconitate has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the production of polymers and resins, enhancing their mechanical properties and thermal stability.
Materials Science: this compound is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form strong covalent bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug delivery and tissue engineering.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of triallyl aconitate involves its ability to form covalent bonds with other molecules. This property is particularly useful in polymerization reactions, where this compound acts as a cross-linking agent, creating a three-dimensional network of polymer chains. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of stable chemical structures.
Vergleich Mit ähnlichen Verbindungen
Triallyl Isocyanurate: Another compound with similar allyl groups, used as a cross-linking agent in polymer chemistry.
Triallyl Cyanurate: Known for its use in the production of flame-retardant materials.
Comparison:
Uniqueness: Triallyl aconitate is unique due to its ester functional group, which imparts different chemical reactivity compared to isocyanurate and cyanurate derivatives. This makes it particularly suitable for applications requiring ester linkages.
Applications: While triallyl isocyanurate and triallyl cyanurate are primarily used in polymer and flame-retardant applications, this compound’s ester functionality allows for broader applications in materials science and biology.
Eigenschaften
Molekularformel |
C15H18O6 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |
InChI-Schlüssel |
NZHHDFRSEQSGLN-ZRDIBKRKSA-N |
Isomerische SMILES |
C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |
Kanonische SMILES |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
